2-Fluorobenzoate
Description
Contextualization within the Field of Fluorinated Organic Chemistry
Fluorinated organic chemistry focuses on the synthesis and properties of compounds containing carbon-fluorine bonds. The introduction of fluorine can drastically alter a molecule's acidity, lipophilicity, metabolic stability, and conformation. This strategic modification is so effective that it is estimated that approximately 25% of commercial pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chemrevlett.com 2-Fluorobenzoate, a simple aromatic carboxylate, provides a fundamental scaffold for investigating the effects of ortho-fluorine substitution on the benzoic acid framework. Its study contributes to the broader understanding of how fluorine's potent inductive effect influences reactivity and molecular interactions, knowledge that is critical for the rational design of more complex fluorinated molecules.
Significance of this compound as a Model Compound and Intermediate in Advanced Chemical Studies
This compound's importance is twofold: it is a valuable model system for fundamental studies and a versatile intermediate in organic synthesis.
As a model compound , it has been extensively used in microbiological research to study the biodegradation of halogenated aromatic compounds. wikipedia.org Studies have shown that various bacterial strains, including those of the genus Pseudomonas, can utilize this compound as their sole source of carbon and energy under anaerobic denitrifying conditions. nih.govnih.gov Research into its metabolism has identified critical steps and key metabolites. For instance, during the cometabolism of this compound, the initial dioxygenation step eliminates the fluoride (B91410) ion. nih.gov However, the degradation pathway can be hindered, leading to the accumulation of "dead-end" metabolites such as 2-fluoro-cis,cis-muconic acid. nih.gov Isotopic studies using ¹⁸O₂ have helped elucidate the reaction mechanism, supporting a pathway that proceeds through a cyclic peroxide intermediate. researchgate.net These detailed degradation studies are crucial for environmental science and bioremediation strategies.
Table 1: Key Metabolites in the Biodegradation of this compound by Pseudomonas sp. B13
| Role | Compound Name | Significance |
|---|---|---|
| Starting Compound | This compound | The initial substrate for microbial degradation. |
| Key Intermediate | 3-Fluorocatechol | A central metabolite whose subsequent ring cleavage is a critical step in the degradation pathway. nih.gov |
| Dead-end Metabolite | 2-Fluoro-cis,cis-muconic acid | An accumulating product that halts the complete degradation process in some pathways. nih.gov |
As a chemical intermediate , this compound and its parent acid are foundational building blocks for a wide array of more complex molecules. It is a known precursor in the synthesis of fungicides and anti-inflammatory agents. chemicalbook.com Its derivatives are crucial in the pharmaceutical industry. For example, Methyl 3-Amino-2-Fluorobenzoate, synthesized from this compound precursors, is a key intermediate for Dabrafenib, a targeted therapy drug used in cancer treatment. nbinno.cominnospk.com Similarly, 4-Amino-2-fluorobenzoic acid is another vital intermediate derived from 2-fluorobenzoic acid, used in the synthesis of various pharmaceuticals.
Table 2: Selected Examples of 2-Fluorobenzoic Acid/2-Fluorobenzoate as a Chemical Intermediate
| Precursor/Intermediate | Final Product Class/Name | Application Area |
|---|---|---|
| 2-Fluorobenzoic acid | Tritriazole | Agrochemical (Fungicide) chemicalbook.com |
| 2-Fluorobenzoic acid | Meclofenamic acid | Pharmaceutical (Anti-inflammatory) chemicalbook.com |
| Methyl 3-Amino-2-Fluorobenzoate | Dabrafenib | Pharmaceutical (Oncology) nbinno.cominnospk.com |
| 4-Amino-2-fluorobenzoic acid | Various pharmaceuticals | Pharmaceutical Synthesis |
Historical Development and Current Research Trajectories of Fluorinated Carboxylates
The history of organofluorine chemistry dates back to the late 19th and early 20th centuries, with the development of foundational synthetic methods. nih.gov Early techniques for producing fluorinated aromatics included the Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates, and nucleophilic halogen exchange (HALEX) reactions using potassium fluoride. nih.gov For perfluorinated carboxylic acids, electrochemical fluorination became a key industrial process. wikipedia.orgfluorine1.ru
Current research has shifted towards developing more direct, efficient, and selective methods for the synthesis of fluorinated carboxylates. A significant modern trajectory is the direct conversion of carbon-hydrogen (C-H) bonds into carbon-fluorine (C-F) bonds. research-in-germany.org This C-H activation/fluorination approach avoids the need for pre-functionalized starting materials, making syntheses more streamlined. research-in-germany.org Another major area of innovation is decarboxylative fluorination, where readily available carboxylic acids are converted into alkyl fluorides. nih.gov Visible light-promoted photoredox catalysis has emerged as a powerful tool to achieve this transformation under mild, redox-neutral conditions. nih.gov These advanced methodologies represent a significant leap forward, enabling the synthesis of novel fluorinated molecules with greater ease and efficiency. research-in-germany.orgnih.gov
Interdisciplinary Relevance of this compound Research
Research involving this compound extends across multiple scientific disciplines, highlighting its broad utility.
Environmental Science: The extensive studies on the microbial degradation of this compound are directly relevant to understanding the environmental fate of fluorinated pollutants and developing bioremediation technologies for contaminated sites. nih.govnih.govresearchgate.net Its use in studying wastewater treatment in bioreactors further underscores this connection. researchgate.netsigmaaldrich.com
Materials Science: 2-Fluorobenzoic acid is employed as a "modifier" or "modulator" in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs). researchgate.net Its presence during synthesis can precisely control the number of defects or coordination unsaturated sites within the MOF structure, which in turn tailors the material's physicochemical properties for applications in catalysis and separation. researchgate.net
Medicinal Chemistry and Medical Imaging: As a key synthetic intermediate, this compound is integral to the production of life-saving drugs, particularly in oncology. nbinno.cominnospk.com Furthermore, its isotopically labeled form, 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, has been synthesized as a potential radioligand for Positron Emission Tomography (PET) scanning, demonstrating its value in the development of advanced medical imaging agents. researchgate.net
Analytical Chemistry: Due to its ability to form complexes, 2-fluorobenzoic acid has a long-standing application in the quantitative spectrophotometric determination of iron in aqueous solutions. mdpi.com
Crystallography and Crystal Engineering: The solid-state structure of 2-fluorobenzoic acid and its co-crystals with other molecules have been studied to understand intermolecular interactions, such as hydrogen bonding and packing. mdpi.comiucr.orgeurjchem.com This research contributes to the field of crystal engineering, which aims to design and synthesize new solid-state materials with desired properties.
Table 3: Physicochemical Properties of 2-Fluorobenzoic Acid
| Property | Value |
|---|---|
| CAS Number | 445-29-4 chemicalbook.com |
| Molecular Formula | C₇H₅FO₂ chemicalbook.comnbinno.com |
| Molecular Weight | 140.11 g/mol chemicalbook.comnbinno.com |
| Appearance | White to light yellow crystalline powder chemicalbook.comnbinno.com |
| Melting Point | 122-125 °C chemicalbook.comsigmaaldrich.com |
| pKa | 3.27 (at 25℃) chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTREUWFTAOOKS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FO2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167734 | |
| Record name | 2-Fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16426-56-5 | |
| Record name | 2-Fluorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016426565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Fluorobenzoate
Classical and Established Synthetic Routes to 2-Fluorobenzoate
Historically, the introduction of fluorine onto aromatic rings often relied on well-established reactions that utilize readily available starting materials.
A cornerstone method for synthesizing aromatic fluorides, including 2-fluorobenzoic acid, is the Balz-Schiemann reaction or related diazotization-fluorination sequences. This approach typically begins with an appropriately substituted aniline (B41778) derivative. For 2-fluorobenzoic acid, the precursor is 2-aminobenzoic acid (anthranilic acid) guidechem.comgoogle.com.
The process involves the diazotization of 2-aminobenzoic acid using a source of nitrous acid, such as sodium nitrite (B80452), often in the presence of a strong acid. This forms a diazonium salt intermediate. Subsequently, this diazonium salt is converted to the corresponding aryl fluoride (B91410).
One common variant involves the use of nitrosyl fluoroborate in an inert solvent like methylene (B1212753) chloride. The reaction of 2-aminobenzoic acid with nitrosyl fluoroborate at controlled temperatures (e.g., 5°C to 20°C) yields the aryl diazonium fluoroborate salt google.com. Upon controlled thermal decomposition, typically between 120°C and 160°C, the diazonium group is replaced by fluorine, yielding 2-fluorobenzoic acid with good efficiency google.com. Alternatively, anhydrous hydrogen fluoride in conjunction with sodium nitrite can be employed for the diazotization and fluorination steps in solvents such as methoxyethyl methyl ether guidechem.com.
Table 2.1.1: Diazotization-Based Synthesis of 2-Fluorobenzoic Acid
| Precursor | Diazotizing Agent / Fluorinating Agent | Solvent | Conditions | Approximate Yield | Citation |
| 2-Aminobenzoic acid | Nitrosyl fluoroborate | Methylene chloride | 5-20°C, then thermal decomposition (~120-160°C) | ~98% | google.com |
| 2-Aminobenzoic acid | HF, NaNO₂ | Methoxyethyl methyl ether | Reflux (3 hours) | Not specified | guidechem.com |
While direct halogen exchange reactions (e.g., using alkali metal fluorides like KF) are common for activating less reactive aromatic halides, their application to directly synthesize this compound from its chloro- or bromo- counterparts is less frequently detailed in the provided literature for simple aromatic systems. However, modern catalytic methods often employ precursors with good leaving groups. For instance, palladium-catalyzed fluorination reactions can convert aryl halides, such as methyl 2-iodobenzoate (B1229623), into the corresponding fluorinated compounds vu.lt. These catalytic approaches, discussed further in Section 2.2.2, represent an evolution of introducing fluorine where a halogen atom previously resided. High-temperature halogen exchange with potassium fluoride without a solvent has also been noted for aromatic compounds, though specific application to 2-halobenzoates is not detailed researchgate.net.
Modern and Sustainable Approaches for this compound Synthesis
Contemporary synthetic chemistry increasingly focuses on efficiency, selectivity, and environmental sustainability, leading to the development of novel methods for C-F bond formation.
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing nucleophiles onto aromatic rings, provided the ring is sufficiently activated by electron-withdrawing groups and possesses a suitable leaving group. While fluoride is typically a poor nucleophile in SNAr reactions due to its high solvation energy, it can act as an effective nucleophile in polar aprotic solvents or when the aromatic system is highly activated.
For the synthesis of fluorinated aromatics, SNAr typically involves a good leaving group (e.g., nitro, halide) ortho or para to an electron-withdrawing group. While specific examples directly targeting the synthesis of this compound via SNAr on a non-fluorinated precursor are not extensively detailed in the provided snippets, the principle is relevant. Fluoride ions (e.g., from CsF or KF) can displace suitable leaving groups on activated aromatic systems. Research into the microbial degradation of this compound suggests that SNAr-like mechanisms can be involved in C-F bond cleavage, implying the reverse reaction (fluoride addition) might be feasible under specific chemical conditions nih.govutsa.edu.
Palladium catalysis has revolutionized cross-coupling reactions, and its application to C-F bond formation is an active area of research. These methods often involve the coupling of aryl halides or pseudohalides with fluoride sources. For the synthesis of this compound derivatives, palladium-catalyzed fluorination of precursors like methyl 2-iodobenzoate has been investigated vu.lt.
In such reactions, a palladium catalyst, often in combination with specific phosphine (B1218219) ligands, facilitates the oxidative addition of the aryl halide, followed by transmetallation with a fluoride source (e.g., KF, CsF) and reductive elimination to form the C-F bond. While yields for ortho-substituted substrates can sometimes be lower compared to para-substituted isomers due to steric hindrance or competing side reactions, these methods offer a pathway to introduce fluorine under milder conditions than some classical methods vu.lt. For example, research has explored palladium-catalyzed fluorination of methyl 2-iodobenzoate, achieving low conversions initially but highlighting the potential for optimization with appropriate ligand design vu.lt.
Table 2.2.2: Palladium-Catalyzed Fluorination of 2-Halobenzoate Precursors
| Precursor | Palladium Catalyst | Ligand | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Citation |
| Methyl 2-iodobenzoate | Pd(dba)₂ | BrettPhos | TESCF₃ | Dioxane | 130 | 72 | mit.edu |
| Methyl 2-iodobenzoate | Not specified | Not specified | KF | Not specified | Not specified | ~5 | vu.lt |
Note: Table 2.2.2 presents examples of palladium-catalyzed reactions involving fluorinated benzoates or their precursors. The yield for methyl this compound from methyl 2-iodobenzoate in vu.lt was reported as 5% after 24h, indicating challenges with ortho-substitution in that specific system. The reaction in mit.edu used TESCF3 as a trifluoromethyl source, but the general catalytic system is relevant to palladium-catalyzed C-X bond formation.
The principles of green chemistry are increasingly integrated into synthetic route design. For this compound synthesis, this translates to minimizing hazardous waste, reducing the use of toxic solvents, improving atom economy, and enhancing energy efficiency.
Compound List
this compound
2-Fluorobenzoic acid
2-Aminobenzoic acid (Anthranilic acid)
Methyl this compound
Methyl 2-iodobenzoate
Nitrosyl fluoroborate
Hydrogen fluoride (HF)
Sodium nitrite (NaNO₂)
Potassium fluoride (KF)
Palladium catalysts
Phosphine ligands
Derivatization and Functionalization of the this compound Skeleton
The functionalization of the this compound skeleton allows for the construction of diverse molecular architectures. This section explores key reactions that modify the aromatic ring and the carboxyl functionality.
Electrophilic Aromatic Substitution Reactions on the Fluorobenzoate Ring
Nitration: Nitration of 2-fluorobenzoic acid derivatives, such as 2-chloro-4-fluorobenzoic acid, yields nitro-substituted products. For instance, treatment with mixed acids (sulfuric and nitric acid) can lead to the formation of 2-chloro-4-fluoro-5-nitrobenzoic acid as a primary product, alongside other isomers like 2-chloro-4-fluoro-3-nitrobenzoic acid wipo.intgoogleapis.comgoogle.com.
Halogenation: Direct halogenation, such as bromination, can be achieved with regioselectivity. Bromination of 2-fluorobenzoic acid using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) can introduce a bromine atom, often at the para position to the fluorine, yielding 4-bromo-2-fluorobenzoic acid . Halogenation of other substituted fluorobenzoic acids also proceeds through similar mechanisms .
Acylation: Friedel-Crafts acylation is employed to introduce acyl groups onto the aromatic ring. For example, acylation of 4-fluorobenzoic acid derivatives with acetyl chloride in the presence of Lewis acids like AlCl₃ can introduce an acetyl group. However, due to the ring's deactivation, directed ortho-metalation (DoM) strategies may be necessary for precise ortho-substitution . A more environmentally friendly approach utilizes methanesulfonic anhydride (B1165640) to promote Friedel-Crafts acylations, even on electron-deficient aromatic systems organic-chemistry.org. Furthermore, acid chlorides derived from 2-fluorobenzoic acids can participate in Friedel-Crafts reactions, as seen in the synthesis of thioflavanones researchgate.net.
Table 1: Electrophilic Aromatic Substitution Reactions on the this compound Ring
| Reaction Type | Electrophile/Reagent | Conditions | Regioselectivity/Product | Citation(s) |
| Nitration | Nitric acid/Sulfuric acid (mixed acid) | Varies (e.g., 0-10°C, 2-4 hours) | 2-chloro-4-fluoro-5-nitrobenzoic acid (major), 2-chloro-4-fluoro-3-nitrobenzoic acid | wipo.intgoogleapis.comgoogle.com |
| Bromination | Br₂/FeBr₃ or N-bromosuccinimide (NBS) | 50–60°C (for Br₂/FeBr₃) | 4-Bromo-2-fluorobenzoic acid | |
| Friedel-Crafts Acylation | Acetyl chloride/Lewis acid (e.g., AlCl₃) | Varies (e.g., 0–25°C, inert atmosphere) | 2-acetyl-4-fluorobenzoic acid (via DoM strategies for ortho-substitution) | |
| Friedel-Crafts Acylation | Acid chlorides (derived from 2-fluorobenzoic acid) | Used in synthesis of thioflavanones | Incorporation into thioflavanone skeleton | researchgate.net |
| Friedel-Crafts Acylation | Methanesulfonic anhydride | Metal- and halogen-free; promotes acylation of electron-deficient systems | Aryl ketones | organic-chemistry.org |
Modifications and Reactions at the Carboxyl Functionality
The carboxyl group of 2-fluorobenzoic acid and its derivatives serves as a versatile functional handle for a wide array of chemical transformations.
Esterification: The carboxylic acid can be readily converted into esters. This modification is common for altering solubility, protecting the acid group, or preparing intermediates for further reactions. For instance, reaction with methanol (B129727) yields methyl this compound researchgate.net.
Acid Chloride Formation: Activation of the carboxylic acid to its corresponding acid chloride is a crucial preliminary step for many subsequent reactions, such as amidation or esterification with less reactive alcohols. Thionyl chloride is frequently used for this transformation, as demonstrated in the preparation of 5-chloro-2-fluorobenzoyl chloride from 5-chloro-2-fluorobenzoic acid ossila.comvulcanchem.com.
Amidation: The acid chloride or an activated ester can react with amines to form amide linkages, a fundamental reaction in organic synthesis and medicinal chemistry.
Derivatization for Analysis: Carboxylic acids, including fluorobenzoic acids, can undergo derivatization for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). Common methods include esterification (e.g., with BF₃·MeOH) or silylation mostwiedzy.plnih.gov.
Table 2: Modifications and Reactions at the Carboxyl Functionality
| Reaction Type | Reagent Used | Product Type/Example | Citation(s) |
| Esterification | Methanol | Methyl this compound | researchgate.net |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 5-chloro-2-fluorobenzoyl chloride (from 5-chloro-2-fluorobenzoic acid) | ossila.comvulcanchem.com |
| Amidation | Activated carboxyl group (e.g., acid chloride) + Amine | Amides | N/A |
| Derivatization (GC) | BF₃·MeOH or silylating agents | Methyl esters or silyl (B83357) esters (for analysis) | mostwiedzy.plnih.gov |
Synthesis of this compound-Containing Scaffolds and Heterocycles
The this compound moiety serves as a valuable building block for the construction of more complex molecular architectures, particularly heterocyclic compounds and intricate organic scaffolds.
Heterocyclic Synthesis: Derivatives of 2-fluorobenzoic acid are integral to the synthesis of various heterocyclic systems. For instance, 2-amino-3-fluorobenzoic acid is a critical intermediate for producing indole (B1671886) derivatives, fluoroacridines, and ligands such as Acriphos orgsyn.org. Similarly, 5-chloro-2-fluorobenzoic acid is utilized in the molecular design of pyrimidine-based Aurora kinase inhibitors ossila.com.
Complex Scaffolds: The this compound unit can be incorporated into larger molecular frameworks. It is employed in the preparation of analogs of biologically significant molecules, such as zaragozic acid A sigmaaldrich.com. More substituted fluorobenzoic acids, for example, 4-(2,4-dichlorophenyl)-2-fluorobenzoic acid and 5-(3,4-dichlorophenyl)-2-fluorobenzoic acid, function as advanced intermediates or building blocks in medicinal chemistry and material science research vulcanchem.comsmolecule.com. A notable application is in the synthesis of thioflavanones, where acid chlorides derived from 2-fluorobenzoic acids react with alkynes, followed by cyclization researchgate.net.
Table 3: Synthesis of this compound-Containing Scaffolds and Heterocycles
| Target Scaffold/Heterocycle | Precursor/Starting Material | Key Reaction Type | Citation(s) |
| Indole derivatives | 2-Amino-3-fluorobenzoic acid | Heterocycle synthesis | orgsyn.org |
| Fluoroacridines | 2-Amino-3-fluorobenzoic acid | Heterocycle synthesis | orgsyn.org |
| Pyrimidine-based inhibitors | 5-Chloro-2-fluorobenzoic acid | Molecular design for kinase inhibitors | ossila.com |
| Zaragozic acid A analogs | 2-Fluorobenzoic acid derivatives | Synthesis of complex organic scaffolds | sigmaaldrich.com |
| Thioflavanones | 2-Fluorobenzoic acid derivatives (via acid chlorides) | Friedel-Crafts acylation followed by cyclization | researchgate.net |
| Spiro compounds | Oxindoles, α,β-unsaturated aldehydes, 2-fluorobenzoic acid | Friedel–Crafts domino process, organocatalysis | unimi.it |
Stereoselective and Asymmetric Synthesis Involving this compound Moieties
While this compound itself is achiral, its derivatives or related fluorinated aromatic compounds can play roles in stereoselective and asymmetric synthesis, acting as substrates, catalysts, or components of catalytic systems. The fundamental goal of asymmetric synthesis is to create chiral molecules with a high degree of enantiomeric purity, typically achieved through the use of chiral auxiliaries, chiral reagents, or chiral catalysts that induce stereoselectivity during bond formation or transformation uvic.caunl.ptcutm.ac.in.
Asymmetric Catalysis: 2-Fluorobenzoic acid has been employed as a co-catalyst or additive in organocatalytic asymmetric reactions. For instance, in a Friedel–Crafts domino process involving oxindoles and α,β-unsaturated aldehydes, 2-fluorobenzoic acid, in conjunction with a chiral diphenylprolinol silyl ether catalyst, facilitated the stereoselective synthesis of spiro[5,6-dihydropyrido[1,2-a]pyrrole-3,3′-oxindole] derivatives with excellent yields and enantioselectivities unimi.it. In another context, it was used with epi-aminoquinine (AQ-1) in a stereoselective Michael addition reaction, yielding a product with 93% enantiomeric excess (ee) beilstein-journals.org.
Stereospecific Reactions: Fundamental reaction mechanisms like SN2 substitutions are inherently stereospecific, leading to a predictable inversion of configuration at the reaction center masterorganicchemistry.comnumberanalytics.com. While direct examples of this compound acting as a chiral auxiliary are not extensively detailed in the provided search results, the principles of controlling stereochemistry in reactions involving fluorinated aromatic systems are well-established, including the asymmetric synthesis of fluorinated amino acids using chiral Ni(II) complexes beilstein-journals.org.
Chemical Reactivity and Mechanistic Investigations of 2 Fluorobenzoate Derivatives
Catalytic Transformations Utilizing 2-Fluorobenzoate
Organometallic Catalysis in the Presence of this compound
Organometallic catalysis plays a crucial role in functionalizing aromatic systems, and this compound derivatives serve as valuable substrates or components in such reactions. Palladium catalysis, for instance, has been employed in trifluoromethylation reactions where substituted 2-fluorobenzoates act as key building blocks . The presence of halogen substituents, such as chlorine or bromine, at different positions on the this compound ring influences their reactivity in cross-coupling reactions, with bromine generally exhibiting higher reactivity due to its better leaving-group ability in nucleophilic aromatic substitution (SNAr) reactions compared to chlorine .
Copper and palladium bimetallic systems have been utilized for the synthesis of fluorinated biaryls, with aryl carboxylates, including 2-fluorobenzoates, participating as substrates in these catalytic cycles uva.es. These reactions often involve oxidative addition of aryl halides to metal centers and subsequent transmetalation steps. For example, potassium 5-cyano-2-fluorobenzoate has been used in Pd/Cu catalyzed cross-coupling reactions uva.es. Furthermore, transition metal-catalyzed aerobic oxidation of related compounds like o-fluorobenzaldehyde to the corresponding carboxylic acid highlights the utility of metal catalysts in transforming precursors to this compound derivatives . Platinum catalysis has also been explored, where potassium this compound was reacted with platinum complexes, although the direct nucleophilic substitution of the aryl fluoride (B91410) proved challenging without strong reducing agents wgtn.ac.nz.
| Reaction Type | Catalyst System | Substrate/Derivative | Key Transformation | Reference |
| Trifluoromethylation | Palladium-based | Methyl 4-chloro-2-fluorobenzoate (B8447827) | Introduction of trifluoromethyl group | |
| Cross-Coupling (Biaryl Synthesis) | Pd/Cu Bimetallic | Potassium 5-cyano-2-fluorobenzoate | Formation of fluorinated biaryl compounds | uva.es |
| Aerobic Oxidation | Cu(OAc)₂·H₂O/Co(OAc)₂·4H₂O | o-Fluorobenzaldehyde | Oxidation to 2-fluorobenzoic acid | |
| Nucleophilic Substitution (Aryl Fluoride) | Platinum-based | Potassium this compound | Formation of phosphinobenzoate (ineffective F-sub) | wgtn.ac.nz |
Organocatalysis and Enzyme-Catalyzed Reactions with this compound Substrates
Enzymatic catalysis offers highly specific and efficient routes for the degradation and transformation of organic molecules, including fluorinated compounds. This compound serves as a substrate for several enzymes, particularly those involved in the biodegradation of halogenated aromatics. For instance, this compound-1,2-dioxygenase catalyzes the aromatic cis-hydroxylation of fluorinated benzenes, leading to decarboxylation and defluorination to yield catechol portlandpress.com. This process is part of a broader enzymatic machinery for breaking down recalcitrant C-F bonds.
Another significant pathway involves the anaerobic degradation of this compound, where enzymes like defluorinating enoyl-CoA hydratases/hydrolases (DCH/OAH) play a critical role. These enzymes activate this compound to 2-fluorobenzoyl-CoA, which is then converted to F-1,5-dienoyl-CoA isomers. Subsequent hydration and defluorination of these intermediates lead to complete degradation, releasing fluoride ions researchgate.netfrontiersin.org. The bacterium Thauera aromatica has been studied for its ability to metabolize this compound via such pathways frontiersin.org.
Furthermore, benzoate-CoA ligase, an enzyme found in bacteria like Rhodopseudomonas palustris, exhibits high specificity for benzoate (B1203000) and this compound, catalyzing the Mg²⁺/ATP-dependent formation of their corresponding acyl-CoA esters nih.gov. This activation step is crucial for initiating the metabolic breakdown of these compounds. Advances in computational biology are also enabling the prediction of enzymatic transformations, with models suggesting pathways for synthesizing this compound using enzymes like aldehyde dehydrogenase nih.govsemanticscholar.org.
| Enzyme/Organism | Substrate/Derivative | Reaction Type | Key Product/Intermediate | Reference |
| This compound-1,2-dioxygenase | This compound | Aromatic cis-hydroxylation, defluorination | Catechol, Fluoride ion | portlandpress.com |
| Defluorinating Enoyl-CoA Hydratase/Hydrolase (DCH/OAH) | This compound | Substrate activation, hydration, defluorination | 2-Fluorobenzoyl-CoA, F-1,5-dienoyl-CoA, Fluoride ion | researchgate.netfrontiersin.org |
| Benzoate-CoA Ligase | This compound | Acyl-CoA ester formation | 2-Fluorobenzoyl-CoA | nih.gov |
| Thauera aromatica | This compound | Anaerobic degradation | Complete degradation, Fluoride ion | frontiersin.org |
| Aldehyde Dehydrogenase (predicted) | 2-Fluorobenzaldehyde | Oxidation | This compound | nih.govsemanticscholar.org |
Theoretical and Experimental Mechanistic Studies of this compound Reactivity
Understanding the precise mechanisms governing the reactivity of this compound involves a combination of theoretical calculations and detailed experimental observations. Computational studies, such as Density Functional Theory (DFT), are instrumental in modeling charge distribution and predicting regioselectivity in reactions involving this compound derivatives . The electron-withdrawing nature of fluorine and other substituents significantly influences the electronic properties of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attacks acs.org.
Mechanistic investigations into the C-F bond cleavage of this compound by enzymes like Rieske dioxygenases have revealed complex pathways. Computational examinations suggest two primary low-energy routes initiated by electrophilic attack on the aromatic ring, followed by either a 1,2-fluorine shift or ring-closure to form an epoxide intermediate, both of which can lead to defluorination assisted by solvent protons researchgate.net. In enzymatic defluorination, processes like cis-hydroxylation adjacent to the fluorine substituent can facilitate decarboxylation and subsequent fluoride release portlandpress.com.
Electrochemical studies on methyl this compound have indicated pathways involving the formation of a stable radical anion, which can then decompose to an aryl radical and fluoride, with this decomposition being the rate-limiting step. Alternative mechanisms, such as those involving nucleophilic aromatic substitution via an E1cB pathway, have also been proposed for aryl fluorides, where an inductively stabilized anion eliminates fluoride to form a double bond scispace.com.
Advanced Spectroscopic and Analytical Characterization of 2 Fluorobenzoate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Fluorobenzoate Characterization
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering specific information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of this compound. The electron-withdrawing effects of the fluorine atom and the carboxyl group significantly influence the chemical shifts of the aromatic protons and carbons, leading to a distinct pattern in the spectra. In the ¹H NMR spectrum, the protons on the aromatic ring appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. up.ac.za Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, with their positions influenced by the fluorine and carboxyl substituents.
Below is a table of typical chemical shift values for 2-Fluorobenzoic acid, the protonated form of this compound. chemicalbook.comchemicalbook.com
| Atom | Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d6) |
| H3 | ¹H | ~7.28 (multiplet) |
| H4 | ¹H | ~7.36 (multiplet) |
| H5 | ¹H | ~7.50 (triplet of doublets) |
| H6 | ¹H | ~7.52 (doublet of doublets of doublets) |
| C1 (C-COOH) | ¹³C | Varies with conditions |
| C2 (C-F) | ¹³C | Varies with conditions |
| C3 | ¹³C | Varies with conditions |
| C4 | ¹³C | Varies with conditions |
| C5 | ¹³C | Varies with conditions |
| C6 | ¹³C | Varies with conditions |
| COOH | ¹³C | ~167-171 |
Note: Specific chemical shifts and multiplicities can vary based on solvent and experimental conditions. The assignments are based on typical spectral patterns.
Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique provides a wide range of chemical shifts, making it exceptionally sensitive to the local electronic environment of the fluorine atom. huji.ac.il
In the case of this compound, the ¹⁹F NMR spectrum typically shows a single signal corresponding to the fluorine atom at the C2 position. The precise chemical shift of this signal is a sensitive probe of its environment. For instance, research on the interaction of free this compound (o-fluorobenzoate) with enzymes showed a chemical shift of 6.0 ppm (referenced to 20 mM NaF). nih.gov This shift was observed to change significantly upon binding to the enzyme, demonstrating the utility of ¹⁹F NMR in studying molecular interactions. nih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, which can be a challenge in ¹H NMR. diva-portal.org
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (e.g., H3 with H4, H4 with H5, and H5 with H6), helping to trace the connectivity around the benzene (B151609) ring. cam.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbon atoms to which they are directly attached. columbia.edu This is a highly sensitive method that would show a correlation peak for each C-H bond in the this compound molecule (C3-H3, C4-H4, C5-H5, C6-H6), allowing for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.samt.com They are excellent for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. ksu.edu.sa The IR spectrum of 2-Fluorobenzoic acid is characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid group and a sharp, intense absorption for the C=O (carbonyl) stretch.
Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa It is particularly effective for identifying vibrations of homo-nuclear bonds, such as the C=C bonds within the aromatic ring. mt.com
The key vibrational modes for this compound are summarized in the table below.
| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| O-H (of carboxylic acid) | Stretching | 3300 - 2500 (broad) | IR |
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| C=O (carbonyl) | Stretching | ~1700 | IR (strong), Raman |
| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |
| C-O | Stretching | 1320 - 1210 | IR |
| C-F | Stretching | 1250 - 1020 | IR |
Mass Spectrometry Techniques in this compound Research
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound (C₇H₅FO₂). rsc.org
In addition to determining the molecular formula, HRMS combined with tandem MS (MS/MS) can be used to study the fragmentation pathways of the this compound ion. nih.gov Common fragmentation patterns for benzoic acids involve the initial loss of a hydroxyl radical (•OH) or the loss of formic acid (HCOOH). A characteristic and often abundant fragment ion in the mass spectrum of 2-Fluorobenzoic acid is observed at an m/z of 123, corresponding to the fluorobenzoyl cation ([FC₆H₄CO]⁺), which is formed by the loss of a hydroxyl group. nih.gov This fragmentation data provides confirmatory evidence for the molecular structure.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. In the context of this compound, MS/MS, typically coupled with liquid chromatography (LC-MS/MS), provides valuable insights into its fragmentation pathways, aiding in its identification and quantification in various matrices.
In negative ion mode electrospray ionization (ESI), 2-Fluorobenzoic acid readily forms the deprotonated molecule, [M-H]⁻, which serves as the precursor ion for MS/MS analysis. The molecular weight of 2-Fluorobenzoic acid is 140.11 g/mol , resulting in a precursor ion with a mass-to-charge ratio (m/z) of 139.
Upon collision-induced dissociation (CID), the [M-H]⁻ precursor ion of this compound undergoes characteristic fragmentation. A primary and dominant fragmentation pathway for carboxylates is the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da. This decarboxylation results in the formation of a fluorophenyl anion.
The main fragmentation pathway can be summarized as follows:
C₇H₄FO₂⁻ (m/z 139) → C₆H₄F⁻ (m/z 95) + CO₂ (44 Da)
This fragmentation pattern is a key diagnostic tool for the identification of this compound. The presence of the precursor ion at m/z 139 and the characteristic product ion at m/z 95 provides a high degree of confidence in its detection.
Table 1: Characteristic MS/MS Fragmentation of this compound in Negative Ion Mode
| Precursor Ion | m/z of Precursor Ion | Fragmentation | Product Ion | m/z of Product Ion |
| [C₇H₅FO₂ - H]⁻ | 139 | Decarboxylation (-CO₂) | [C₆H₄F]⁻ | 95 |
Chromatographic Methods for Separation and Quantification of this compound
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Reversed-phase HPLC is the preferred mode for separation, where a nonpolar stationary phase is used with a polar mobile phase.
A common stationary phase for the analysis of fluorobenzoic acids is a C18 column. For instance, a Thermo Scientific Accucore C18 column (2.6 µm particle size) has been successfully used for the rapid analysis of a range of benzoic acids, including this compound. The separation is typically achieved using a mobile phase consisting of an aqueous component (often with a buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of multiple components.
Detection of this compound is commonly performed using a UV detector. The aromatic ring in the molecule provides strong UV absorbance, allowing for sensitive detection. A typical detection wavelength for this compound is 254 nm.
Table 2: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Thermo Scientific Accucore C18, 2.6 µm |
| Mobile Phase | Acetonitrile and water (gradient elution) |
| Detector | UV |
| Detection Wavelength | 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
The most common derivatization method for carboxylic acids is esterification, where the carboxylic acid group is converted into an ester. For this compound, this is typically achieved by forming its methyl ester. A common reagent used for this purpose is boron trifluoride-methanol (BF₃·MeOH). The derivatization reaction involves heating the sample with the BF₃·MeOH reagent to produce 2-fluorobenzoic acid methyl ester.
Once derivatized, the sample is injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is used for detection and identification. The resulting methyl ester is more volatile and exhibits good chromatographic behavior. The mass spectrum of the derivative can then be used for confirmation and quantification. This method allows for the ultra-trace analysis of fluorobenzoic acids in various samples, including tap and reservoir water. nist.gov
Table 3: Derivatization for GC-MS Analysis of this compound
| Analyte | Derivatization Reagent | Derivative |
| 2-Fluorobenzoic acid | Boron trifluoride-methanol (BF₃·MeOH) | 2-Fluorobenzoic acid methyl ester |
X-ray Crystallography and Supramolecular Interactions of this compound and its Derivatives
Solid-State Structure Determination and Conformational Analysis
Computational studies, which are often correlated with experimental crystallographic data, have revealed that 2-fluorobenzoic acid can exist in different conformations. aip.org The two primary conformations are the cis and trans forms, which refer to the orientation of the hydroxyl group of the carboxylic acid relative to the carbonyl group.
In the solid state, the conformation adopted by the molecule is influenced by both intramolecular and intermolecular forces. Theoretical calculations suggest that for isolated 2-fluorobenzoic acid, two low-energy cis conformers and two higher-energy trans conformers can exist. aip.org The relative stability of these conformers is determined by a balance of intramolecular interactions, including potential hydrogen bonding and steric effects.
Investigation of Intermolecular Hydrogen Bonding and Halogen Bonding
The crystal structure of 2-fluorobenzoic acid is characterized by a network of intermolecular interactions that dictate the packing of the molecules in the crystal lattice. Hydrogen bonding is a dominant force in the supramolecular assembly of carboxylic acids.
In the crystal structure of 2-fluorobenzoic acid, the carboxylic acid groups of adjacent molecules typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a common motif observed in the crystal structures of many carboxylic acids.
Applications of 2 Fluorobenzoate in Materials Science and Specialized Chemical Synthesis
2-Fluorobenzoate as a Monomer and Building Block in Polymer Chemistry
Detailed research on the direct use of this compound as a primary monomer for the synthesis of high-molecular-weight fluorinated polymers is limited in readily accessible scientific literature. However, the principles of polymer chemistry allow for the theoretical consideration of its role.
The introduction of fluorine into a polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity. While specific examples of polymers derived directly from this compound are not prevalent in the reviewed literature, fluorinated aromatic compounds, in general, are recognized for their potential to create polymers with low surface energy and high durability. The synthesis of such polymers often involves complex polymerization techniques tailored to the specific reactivity of the fluorinated monomers.
Fluorinated compounds are known to be used in the formulation of specialty resins and coatings that require high-performance characteristics. These can include applications demanding low friction, anti-fouling surfaces, and resistance to harsh environmental conditions. Although direct evidence of this compound's use in commercially available resins and coatings is not widely published, its chemical structure suggests potential utility in creating surfaces with tailored properties.
Utilization of this compound in Ligand Design for Catalysis
The electronic properties of the fluorine atom in this compound make it an interesting component in the design of ligands for catalytic applications.
The development of chiral and achiral ligands is a cornerstone of modern catalytic chemistry, enabling the synthesis of complex molecules with high selectivity. While the scientific literature contains extensive research on various fluorinated ligands, specific studies detailing the synthesis and application of chiral or achiral ligands directly derived from this compound are not prominently featured. The design of such ligands would involve leveraging the steric and electronic effects of the fluorine substituent to influence the coordination environment around a metal center.
A notable application of this compound in materials science is its use as a modulator in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by careful selection of the metal and the organic linker.
In the synthesis of rare-earth (RE) MOFs, 2-fluorobenzoic acid has been employed as a modulator. Its role is to influence the formation of the metal clusters that act as the nodes of the framework. For instance, its use can facilitate the formation of fluorinated hexaclusters, which are then linked by other organic ligands to create the final MOF structure. This approach allows for the introduction of fluorine into the MOF, which can enhance properties such as hydrophobicity.
Table 1: Influence of 2-Fluorobenzoic Acid in the Synthesis of a Rare-Earth MOF
| Precursor | Modulator | Resulting Metal Cluster | Final MOF Topology |
|---|
This table illustrates how 2-fluorobenzoic acid can direct the formation of specific metal clusters in MOF synthesis.
Precursor for Fluorinated Fine Chemicals and Agrochemicals
This compound and its parent compound, 2-fluorobenzoic acid, serve as important intermediates in the synthesis of a variety of fluorinated fine chemicals and agrochemicals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products.
Fluorobenzoic acid derivatives are used as starting materials for the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents kaibangchem.com. In the agrochemical industry, these compounds are precursors to herbicides, insecticides, and fungicides that often exhibit high efficacy and selectivity kaibangchem.com. The synthesis of these complex molecules relies on the strategic functionalization of the fluorinated aromatic ring.
Table 2: Examples of Chemical Classes Synthesized from Fluorobenzoic Acid Precursors
| End Product Class | Industry | Desired Properties Conferred by Fluorine |
|---|---|---|
| Anti-inflammatory agents | Pharmaceutical | Enhanced biological activity, altered metabolic pathways |
| Anti-cancer agents | Pharmaceutical | Increased potency and stability |
| Herbicides | Agrochemical | High selectivity and efficacy |
| Insecticides | Agrochemical | Improved performance and target specificity |
This table provides a general overview of the application of fluorobenzoic acid derivatives as precursors in different industries.
Synthesis of Intermediate Compounds for Agrochemical Development
This compound serves as a crucial building block in the development of modern agrochemicals. Its derivatives are key intermediates in the synthesis of a variety of pesticides, including herbicides and fungicides, contributing to crop protection and food security. The presence of the fluorine atom in the molecular structure can enhance the biological activity and stability of the final agrochemical product.
Halogenated derivatives of 2-fluorobenzoic acid are particularly versatile. For instance, compounds like 2-chloro-6-fluorobenzoic acid are instrumental in creating complex molecules for crop protection chemicals. nbinno.com The specific positioning of halogen atoms on the benzoic acid ring provides unique reactivity, making these compounds valuable for synthesizing a range of active ingredients for agrochemicals. nbinno.com Another important intermediate, methyl 3-bromo-2-fluorobenzoate, is utilized in cross-coupling reactions, such as Suzuki and Heck couplings, to construct the intricate molecular frameworks of advanced agrochemical products. innospk.com
The strategic use of these this compound-derived intermediates allows for the development of agrochemicals with improved efficacy and stability. nbinno.com
Role in the Production of Research Chemicals and Specialty Organic Molecules
In the realm of chemical research and development, this compound and its esters, such as methyl this compound, are fundamental reagents for synthesizing novel and specialty organic molecules. The compound's structure allows for diverse chemical modifications, facilitating the exploration of new chemical reactions and the discovery of new compounds with unique properties. nbinno.com
Derivatives of 2-fluorobenzoic acid are employed in the synthesis of a wide array of complex molecules. For example, 2-amino-3-fluorobenzoic acid is a key precursor for indole (B1671886) derivatives, which have applications in pharmaceuticals. orgsyn.org The versatility of these compounds also extends to materials science, where they are used in the development of specialty polymers, resins, and Metal-Organic Frameworks (MOFs), contributing to enhanced material performance. nbinno.com The unique electronic properties imparted by the fluorine atom make this compound derivatives valuable in creating materials with improved thermal stability and chemical resistance. nbinno.com
Radiosynthesis Applications of this compound
The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) into molecules for Positron Emission Tomography (PET) imaging is a cornerstone of modern medical diagnostics. Derivatives of this compound are important in the synthesis of these radiotracers.
Preparation of Fluorine-18 Labeled Radiotracers for Imaging Research
Fluorine-18 labeled benzoic acid derivatives are valuable prosthetic groups for the radiolabeling of biomolecules such as peptides and proteins for PET imaging. nih.gov A widely used agent is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is synthesized from 4-[¹⁸F]fluorobenzoic acid. nih.govnih.gov This multi-step synthesis involves the initial production of [¹⁸F]fluorobenzoic acid, which is then activated for conjugation to biomolecules. nih.govnih.govnih.gov
The general strategy involves producing [¹⁸F]fluoride, which is then used to synthesize an [¹⁸F]fluorobenzoic acid intermediate. This intermediate is then converted to a more reactive form, like [¹⁸F]SFB, to facilitate the labeling of the target biomolecule. nih.gov For example, an ¹⁸F-labeled idarubicin derivative, a potential PET radiotracer to predict chemotherapy resistance, was synthesized using [¹⁸F]fluorobenzoic acid as the key intermediate. researchgate.net
Methodologies for ¹⁸F Incorporation into this compound Derivatives
Several methodologies have been developed for the incorporation of fluorine-18 into aromatic rings, which are applicable to the synthesis of this compound derivatives. The choice of method often depends on the substrate and the desired radiotracer.
Nucleophilic Aromatic Substitution (SNA r): This is a common method for introducing ¹⁸F into an aromatic ring. acs.org The process typically requires an electron-deficient aromatic ring, with leaving groups such as a nitro group (-NO₂) or a trimethylammonium salt positioned ortho or para to an activating group. acs.org The reaction is carried out in a polar aprotic solvent at elevated temperatures. acs.org
Copper-Mediated Radiofluorination: This technique has emerged as a powerful method for labeling both electron-rich and electron-deficient aromatic rings. nih.govresearchgate.net Copper-mediated radiofluorination of arylstannanes or arylboronic esters with [¹⁸F]KF has been shown to be a fast and efficient method for producing ¹⁸F-labeled arenes. researchgate.netacs.org This approach offers high functional group tolerance and has been successfully applied to the synthesis of clinically relevant radiotracers. acs.org The optimization of this method often involves careful selection of the copper salt, base, and ancillary ligands. dntb.gov.ua
| Methodology | Precursor Type | Key Features | Typical Reaction Conditions |
| Nucleophilic Aromatic Substitution (SNAr) | Aromatic ring with electron-withdrawing groups and a leaving group (e.g., -NO₂, -NMe₃⁺) | Requires activated aromatic systems. | High temperatures (100-180 °C) in polar aprotic solvents (e.g., DMSO, DMF). acs.org |
| Copper-Mediated Radiofluorination | Arylstannanes, Arylboronic esters | Compatible with a wide range of substrates, including electron-rich arenes. researchgate.netacs.org | Copper(II) salts (e.g., Cu(OTf)₂), pyridine, in solvents like DMA at elevated temperatures (e.g., 140 °C). nih.gov |
Supramolecular Chemistry and Crystal Engineering with this compound
This compound and its isomers are valuable components in the fields of supramolecular chemistry and crystal engineering. The ability of the carboxylic acid group to form robust hydrogen bonds, combined with the influence of the fluorine atom on intermolecular interactions, allows for the rational design of ordered molecular structures.
Design of Ordered Molecular Assemblies and Co-crystals
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a key strategy in crystal engineering. researchgate.net Fluorobenzoic acids are frequently used as co-formers to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and dissolution rate. researchgate.net
The carboxylic acid group of this compound can participate in strong hydrogen bonding interactions, particularly with pyridine functionalities, to form predictable supramolecular synthons. These synthons then guide the assembly of the molecules into a larger, ordered co-crystal structure. acs.org The fluorine atom itself can participate in weaker intermolecular interactions, further influencing the crystal packing.
Exploration of Non-Covalent Interactions in this compound Systems
The spatial arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. In the case of this compound, the presence of a fluorine atom and a carboxylate group provides multiple sites for such interactions, leading to diverse supramolecular architectures. This section delves into the specific non-covalent forces at play in this compound systems, focusing on hydrogen bonding and the potential for halogen bonding, which are crucial in materials science and specialized chemical synthesis.
The crystal structures of metal(II) 2-fluorobenzoates with various N-donor ligands have been investigated, revealing monomeric, dimeric, ionic, and polymeric arrangements. researchgate.net These studies provide a foundation for understanding how this compound participates in building more complex molecular assemblies.
Hydrogen Bonding in this compound Crystals
Hydrogen bonds are among the most significant non-covalent interactions, profoundly influencing the structure and properties of crystalline solids. In systems containing this compound, the carboxylate group is a primary participant in hydrogen bonding, acting as a hydrogen bond acceptor. The fluorine atom, due to its high electronegativity, can also participate as a weak hydrogen bond acceptor.
Research on metal-organic frameworks (MOFs) has highlighted the importance of linker functionalization in tuning properties like water adsorption. Functional groups capable of forming multiple hydrogen bonds with water molecules, acting as both donor and acceptor, show the highest binding affinities. mdpi.com While this compound itself is primarily an acceptor, its presence in a crystal lattice alongside hydrogen bond donors leads to robust networks.
In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, a related halobenzoate system, the protonated pyrimidine and the amino group act as hydrogen bond donors to the carboxylate group of the anion, forming a distinct R2(2)(8) ring motif. iucr.org This illustrates a common hydrogen bonding pattern for benzoate (B1203000) derivatives.
A comprehensive study of metal(II) this compound complexes has shown that despite the presence of the highly electronegative fluorine atom, hydrogen bonds involving it (such as O-H···F, N-H···F, and C-H···F) are observed in only a limited number of cases. researchgate.net This suggests that the carboxylate oxygens are significantly stronger hydrogen bond acceptors.
Table 1: Examples of Hydrogen Bonding Interactions in Halogenated Benzoate Systems
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound System |
| N-H | H | O | - | - | 2.991 | - | 3-Ethyl-5-methyl-2-thioxo-imidazolidin-4-one |
| C-H | H | O | - | - | 3.134 | - | 3-Ethyl-5-methyl-2-thioxo-imidazolidin-4-one |
| N-H | H | O | - | - | - | - | 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate |
| C-H | H | Cl | - | - | - | - | 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate |
Note: Specific geometric data for this compound systems were not available in the searched literature. The data presented are for analogous systems to illustrate typical interaction geometries.
Halogen Bonding and Other Interactions
Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Due to the low polarizability and high electronegativity of fluorine, its participation as a halogen bond donor is rare and typically requires the presence of strong electron-withdrawing groups to induce a sufficiently positive region on its surface (a σ-hole).
In the vast majority of studied transition metal(II) this compound complexes, the fluorine atom does not participate in coordination to the metal center. researchgate.net A singular exception is a Pb(II) this compound complex where the fluorine atom does coordinate to the metal. researchgate.net This general lack of coordination suggests that the fluorine in this compound is not typically activated for strong electrophilic interactions.
Computational studies on ortho-chloro and ortho-fluoro-substituted benzoic acids have provided detailed insights into the intramolecular interactions that influence the molecule's conformation. nih.gov These intramolecular forces, in turn, affect how the molecule presents itself for intermolecular interactions in the solid state.
Furthermore, π-π stacking interactions between the aromatic rings of this compound and other aromatic moieties are another significant stabilizing force in the crystal lattice, as seen in related structures like 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate. iucr.org
Table 2: Summary of Investigated Non-Covalent Interactions in Fluorinated Benzoic Acid Systems
| Interaction Type | Participating Atoms | Typical Role of this compound | Strength | Research Findings |
| Hydrogen Bonding | O-H···O, N-H···O | Strong Acceptor (via Carboxylate) | Strong to Moderate | Dominant interaction in directing crystal packing. |
| Hydrogen Bonding | C-H···O | Acceptor | Weak | Contributes to overall packing stability. |
| Hydrogen Bonding | O-H···F, N-H···F, C-H···F | Weak Acceptor | Weak | Observed infrequently in metal complexes. researchgate.net |
| Halogen Bonding | C-F···Nu (Nu = Nucleophile) | Very Weak Donor | Very Weak / Rare | Not a dominant interaction for this compound. |
| π-π Stacking | Aromatic Rings | Participant | Moderate to Weak | Contributes to the stabilization of layered structures. |
Environmental Biotransformation and Remediation Studies of 2 Fluorobenzoate
Microbial Degradation Pathways of 2-Fluorobenzoate
The microbial breakdown of this compound can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with different bacterial genera employing distinct metabolic strategies.
Aerobic and Anaerobic Degradation by Bacterial Strains (e.g., Pseudomonas, Thauera, Rhizobiales)
Microorganisms capable of degrading this compound are found across different bacterial groups, most notably within the genera Pseudomonas and the order Rhizobiales.
Under aerobic conditions , strains of Pseudomonas, such as Pseudomonas sp. B13, can cometabolize this compound. nih.gov The degradation is initiated by an initial dioxygenation of the aromatic ring. nih.govnih.gov Similarly, Rhizobiales sp. strain F11 has been shown to degrade fluorobenzene, a related compound, via an aerobic pathway involving dioxygenase enzymes, with mechanisms comparable to those observed in Pseudomonas degrading this compound. nih.gov
Under anaerobic conditions , particularly under denitrifying conditions, certain Pseudomonas strains have demonstrated the ability to use this compound as their sole source of carbon and energy. nih.govnih.gov In these pathways, the degradation is initiated by activating the molecule to its coenzyme A (CoA) thioester. nih.gov While not specifically shown for this compound, the denitrifying bacterium Thauera aromatica is a model organism for the anaerobic degradation of other aromatic compounds, and its enzymes, such as benzoyl-CoA reductase, are relevant for understanding the dehalogenation of related fluorinated benzoates. researchgate.net
Table 1: Bacterial Strains Involved in this compound Degradation
| Bacterial Strain | Condition | Key Feature |
| Pseudomonas sp. B13 | Aerobic (Cometabolism) | Utilizes a dioxygenase for initial attack. nih.gov |
| Pseudomonas sp. (denitrifying strains) | Anaerobic | Can use this compound as the sole carbon and energy source. nih.govnih.gov |
| Rhizobiales sp. strain F11 | Aerobic | Degrades the related compound fluorobenzene, suggesting a similar pathway. nih.gov |
| Thauera aromatica | Anaerobic | Model organism for anaerobic aromatic degradation; its enzymes inform this compound pathways. researchgate.net |
Identification of Intermediate Metabolites and Dead-End Products
The metabolic pathways for this compound degradation involve several key intermediates. The specific metabolites formed depend on whether the process is aerobic or anaerobic.
In the aerobic pathway employed by Pseudomonas sp., the initial dioxygenase attack results in the elimination of the fluoride (B91410) ion and decarboxylation to form catechol. nih.govnih.gov Catechol is a central metabolite that is further degraded via ortho-cleavage of the aromatic ring. nih.gov However, this process can sometimes lead to the formation of unproductive metabolites. For instance, in the cometabolism of this compound by Pseudomonas sp. B13, 2-fluoro-cis,cis-muconic acid has been identified as a dead-end metabolite, halting the degradation sequence. nih.gov
In the anaerobic pathway, the initial step is the activation of this compound to 2-fluorobenzoyl-CoA by a benzoate-CoA ligase. nih.gov This activated intermediate is the substrate for subsequent enzymatic reactions that lead to the cleavage of the C-F bond.
Table 2: Key Metabolites in this compound Degradation
| Degradation Condition | Metabolite | Role |
| Aerobic | Catechol | Central intermediate, undergoes ring cleavage. nih.govnih.gov |
| Aerobic | 2-Fluoro-cis,cis-muconic acid | Dead-end product in cometabolism. nih.gov |
| Anaerobic | 2-Fluorobenzoyl-CoA | Initial activated intermediate. nih.gov |
Enzymatic Dehalogenation Mechanisms of Fluorobenzoates
The cleavage of the highly stable C-F bond is the critical step in the degradation of fluorobenzoates and is catalyzed by specialized enzymes.
Role of Dioxygenases and Hydrolases in C-F Bond Cleavage
In aerobic degradation, dioxygenases play a pivotal role. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, which destabilizes the C-F bond and facilitates its cleavage. nih.gov The initial dioxygenation of this compound leads to a dearomatized intermediate from which the fluoride ion is eliminated. nih.govnih.gov
In anaerobic pathways, where oxygen is not available, the C-F bond cleavage occurs through different enzymatic mechanisms. After the initial activation to a CoA-ester, enzymes such as benzoyl-CoA reductase (BCR) , a class I enzyme, can catalyze the reductive dehalogenation. researchgate.net This process involves the dearomatization of the fluorinated benzoyl-CoA intermediate. Other enzymes like enoyl-CoA hydratases/hydrolases are also implicated in the subsequent defluorination steps in related anaerobic pathways.
Investigation of Defluorination Enzymes and Their Substrate Specificity
The enzymes responsible for defluorination often exhibit a degree of substrate promiscuity. For example, the benzoate-CoA ligase that initiates the anaerobic degradation of this compound can also act on benzoate (B1203000). nih.gov
In aerobic pathways, the key defluorinating enzymes are the initial dioxygenases . The degradation of this compound to catechol by Pseudomonas strains involves a dioxygenase that effectively removes the fluoride substituent during the initial attack on the aromatic ring. nih.gov
In anaerobic systems, the class I benzoyl-CoA reductase (BCR) found in denitrifying bacteria like Thauera has been shown to catalyze the ATP-dependent reductive dehalogenation of chlorinated and brominated benzoyl-CoA analogues to benzoyl-CoA. researchgate.net It is proposed that this enzyme acts on 3-fluorobenzoyl-CoA to produce a fluorinated cyclic dienoyl-CoA, demonstrating its activity on fluorinated substrates, although in this specific case it led to a dead-end product. researchgate.net This highlights that the existing enzymatic machinery for benzoate degradation can be co-opted for the transformation of fluorinated analogues, even if a complete degradation pathway is not always established. nih.gov
Abiotic Transformation of this compound in Environmental Compartments
While microbial degradation is the primary driver of this compound transformation in the environment, abiotic processes such as photolysis (degradation by light) and hydrolysis (reaction with water) can contribute to the breakdown of some organic pollutants. However, based on the available scientific literature, there is limited specific information detailing the abiotic transformation rates and pathways for this compound in environmental compartments like soil and water. The persistence of fluorobenzoates, often used as tracers in soil and groundwater studies, suggests that their abiotic degradation is not a rapid process under typical environmental conditions. nmt.edu The focus of research has predominantly been on the more significant biotic degradation mechanisms.
Photodegradation and Hydrolysis in Aquatic Systems
The environmental fate of this compound in aquatic systems is influenced by abiotic degradation processes, primarily photodegradation and hydrolysis. Due to the inherent stability of the aromatic ring and the high strength of the carbon-fluorine bond, this compound is generally resistant to hydrolysis under typical environmental pH and temperature conditions. Abiotic cleavage of the carboxyl group or the fluorine substituent from the benzene (B151609) ring via hydrolysis is not considered a significant transformation pathway without substantial energy input, such as in high-temperature liquid water, where related compounds like 2,6-difluorobenzoic acid have been shown to undergo decarboxylation researchgate.net.
Photodegradation, however, represents a more viable abiotic pathway for the transformation of this compound in sunlit surface waters. This process can occur through two principal mechanisms: direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to an excited state that can subsequently undergo chemical alteration, such as ring cleavage or defluorination. Indirect photolysis is mediated by photochemically produced reactive species present in the water, such as hydroxyl radicals (•OH), singlet oxygen, or dissolved organic matter in its triplet excited state. These reactive species can attack the this compound molecule, initiating oxidative degradation. While specific quantum yields for this compound are not widely documented, studies on other fluorinated aromatic compounds show that such photolytic processes can lead to a variety of transformation products, including hydroxylated intermediates and, ultimately, the cleavage of the C-F bond to release fluoride ions nih.govresearchgate.net. The relative importance of direct versus indirect photolysis depends on the specific water chemistry and the concentration of photosensitizing agents researchgate.net.
Sorption and Transport Phenomena in Soil and Sediment
The mobility and bioavailability of this compound in the subsurface environment are largely governed by its interaction with solid phases like soil and sediment. Sorption, the process by which a substance adheres to a solid surface, is a key factor controlling its transport. The primary components of soil and sediment that influence sorption are soil organic matter (SOM) and mineral surfaces (e.g., clays (B1170129) and metal oxides) usgs.gov.
The sorption of organic compounds onto these components occurs via different mechanisms. For nonionic organic contaminants, sorption to SOM is often a partitioning process, where the compound dissolves into the organic matrix usgs.gov. For ionic compounds like this compound, which exists as the this compound anion at typical environmental pH values, electrostatic interactions with charged mineral surfaces become significant. The extent of sorption is therefore highly dependent on soil properties such as pH, organic carbon content, clay content, and the type of minerals present researchgate.net.
Research has shown that the choice of solid medium drastically affects the sorption of this compound. For instance, granular activated carbon (GAC) has a significant capacity for adsorbing this compound, whereas expanded clay exhibits virtually no adsorption capacity nih.gov. This highlights the importance of surface area and material composition in controlling the environmental transport of this contaminant. Strong sorption to soil or sediment particles can retard the movement of this compound through the subsurface, reducing its potential to contaminate groundwater. Conversely, in soils with low sorption capacity, it is expected to be relatively mobile usgs.gov.
| Sorbent Material | Adsorption Capacity (mmol/g) | Reference |
|---|---|---|
| Granular Activated Carbon (GAC) | 1.3 | nih.gov |
| Expanded Clay (EC) | No significant adsorption | nih.gov |
Strategies for Environmental Remediation of Fluorobenzoate Contaminants
Bioremediation Approaches Using Engineered Microbial Systems
Bioremediation offers a promising and sustainable approach for the cleanup of environments contaminated with this compound. This strategy leverages the metabolic capabilities of microorganisms to break down the contaminant into less harmful substances. Several bacterial strains, particularly from the genus Pseudomonas, have been identified as capable of degrading this compound. nih.govwikipedia.org
The key to this biological degradation is the enzymatic cleavage of the highly stable carbon-fluorine bond. In aerobic pathways, the process is typically initiated by a dioxygenase enzyme. For example, Pseudomonas sp. B13 can cometabolize this compound by using a benzoate dioxygenase. This enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of an unstable diol intermediate. This intermediate then spontaneously eliminates the fluoride ion (F⁻) and is rearomatized to form catechol nih.gov. Catechol is a common metabolite that can be readily funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization.
However, the degradation pathway is not always complete. In some cases, the metabolism of this compound can lead to the formation of dead-end metabolites. For instance, in the degradation by Pseudomonas sp. B13, 2-fluoro-cis,cis-muconic acid has been identified as a metabolite that resists further breakdown, causing it to accumulate nih.gov. The goal of using engineered microbial systems is to optimize these degradation pathways, for instance, by introducing genes for enzymes that can overcome such metabolic bottlenecks, thereby enhancing the efficiency and completeness of the remediation process.
| Microorganism | Key Enzyme | Initial Step | Metabolic Products | Reference |
|---|---|---|---|---|
| Pseudomonas sp. B13 | Benzoate Dioxygenase | Initial dioxygenation and defluorination | Catechol, 2-Fluoro-cis,cis-muconic acid (dead-end) | nih.gov |
| Pseudomonas pseudoalcaligenes | Dioxygenase | Metabolism as part of 2-fluorobiphenyl (B19388) degradation | Catechol | wikipedia.org |
Physicochemical Treatment Methods for Fluorinated Aromatic Removal
In addition to biological methods, several physicochemical treatment technologies are effective for removing this compound and other fluorinated aromatic compounds from contaminated water. These methods can be broadly categorized into separation techniques (adsorption) and destructive techniques (advanced oxidation processes).
Adsorption: This process involves the use of a solid material (adsorbent) with a high surface area to bind and remove contaminants from water. As noted previously, granular activated carbon (GAC) is a highly effective adsorbent for this compound nih.gov. GAC can be used in packed-bed reactors where contaminated water flows through the carbon bed, and the this compound is retained on the GAC surface. This method is effective for concentrating the waste but requires eventual regeneration or disposal of the spent carbon.
Advanced Oxidation Processes (AOPs): AOPs are a class of chemical treatment methods designed to mineralize recalcitrant organic pollutants. These processes are characterized by the in-situ generation of extremely reactive and non-selective hydroxyl radicals (•OH) wikipedia.orgufz.de. The hydroxyl radicals can attack the aromatic ring of this compound, leading to its fragmentation and eventual conversion to carbon dioxide, water, and fluoride ions wikipedia.org. Common AOPs applicable to fluorinated aromatics include:
Ozonation with UV light (O₃/UV): UV irradiation of ozone in water generates •OH radicals ajast.net.
Hydrogen peroxide with UV light (H₂O₂/UV): UV photolysis of hydrogen peroxide also produces •OH radicals.
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton) redalyc.org.
Heterogeneous Photocatalysis: This involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals wikipedia.org.
These physicochemical methods can be highly efficient but may also be energy-intensive and costly compared to bioremediation. They are often employed for treating waste streams with high concentrations of contaminants or those that are toxic to microorganisms ajast.net.
| Method | Mechanism | Primary Application |
|---|---|---|
| Adsorption (e.g., GAC) | Physical binding of the contaminant to a solid sorbent surface. | Separation and concentration of the contaminant from water. nih.gov |
| Advanced Oxidation Processes (AOPs) | Chemical oxidation by highly reactive species, primarily hydroxyl radicals (•OH). | Destructive mineralization of the contaminant to CO₂, H₂O, and F⁻. wikipedia.orgredalyc.org |
Computational and Theoretical Studies on 2 Fluorobenzoate
Quantitative Structure-Reactivity Relationship (QSRR) and Structure-Activity Relationship (SAR) Predictions
Prediction of Reaction Pathways and Product Distributions
Predicting how 2-fluorobenzoate and its related compounds will react and what products will be formed is a key application of computational chemistry. Studies have employed DFT to map out potential reaction mechanisms, including those involving defluorination and metabolic transformations. For instance, research into the microbial degradation of fluorinated aromatics has utilized computational methods to understand the enzymatic pathways involved, such as the activation of this compound to 2-fluorobenzoyl-CoA, followed by hydration and defluorination steps frontiersin.orgresearchgate.net. These studies help in identifying key intermediates and transition states, thereby predicting the likely product distributions under various conditions. Furthermore, computational analyses have been used to understand complex reaction mechanisms in related fluorinated organic compounds, such as the transformation of fluorotelomer sulfonates initiated by hydroxyl radicals, which involves detailed mapping of reaction pathways and intermediate formation nih.gov.
Elucidation of Substituent Effects on Reactivity
The presence and position of substituents, particularly the fluorine atom in this compound, significantly influence its chemical reactivity. Computational studies are adept at quantifying these effects. DFT calculations can model the charge distribution within the molecule, revealing how the electronegativity of fluorine impacts the electron density of the aromatic ring and the carboxylate group. This analysis helps predict regioselectivity in electrophilic aromatic substitution (EAS) reactions.
For example, fluorine, being an electron-withdrawing group, generally deactivates the aromatic ring towards electrophilic attack due to its inductive effect libretexts.org. However, its lone pairs can exert a mesomeric effect, which can activate certain positions. Computational studies can quantify these opposing effects, providing a deeper understanding of how the fluorine atom modulates the molecule's reactivity profile. Research has also compared the electronic effects of ortho- versus para-fluorine substitution, highlighting how positional isomerism can lead to distinct reactivity patterns and molecular properties beilstein-journals.org.
The relative rates of electrophilic aromatic substitution reactions, such as nitration, on benzene (B151609) derivatives with various substituents, including fluorine, have been computationally analyzed. These studies provide quantitative data on how substituents influence reaction rates.
Table 1: Relative Rates of Nitration on Benzene Derivatives
| Substituent | Relative Rate (vs. Benzene = 1) | Primary Effect on Reactivity |
| OH | 1,000 | Activating (+R) |
| CH₃ | 25 | Activating (+I) |
| H | 1 | - |
| CH₂Cl | 0.71 | Deactivating (-I) |
| I | 0.18 | Deactivating (-I) |
| F | 0.15 | Deactivating (-I) |
| Cl | 0.033 | Deactivating (-I) |
| Br | 0.030 | Deactivating (-I) |
| CO₂Et | 0.0037 | Deactivating (-I, -R) |
| NO₂ | 6 x 10⁻⁸ | Deactivating (-I, -R) |
Note: Data adapted from lumenlearning.com. The primary effect listed is a generalization based on common understanding; detailed computational analysis can reveal nuances.
Furthermore, computational investigations into the acidity of substituted benzoic acids reveal that electron-withdrawing groups like fluorine stabilize the carboxylate anion, thereby increasing acidity libretexts.org. Theoretical studies on ortho-substituted benzoic acids have explored intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the ortho-fluorine atom, which can influence conformational preferences and chemical properties beilstein-journals.orgmdpi.com.
Computational Design of Novel this compound-Based Materials and Catalysts
Computational design methodologies are increasingly being employed to engineer new materials and catalysts with tailored properties, often leveraging insights gained from theoretical studies of fundamental molecular behavior. For compounds like this compound, computational approaches can guide the synthesis of derivatives with enhanced functionalities for applications in pharmaceuticals, agrochemicals, and materials science.
Computational simulations and machine learning techniques are used to identify existing materials with potential new applications or to design entirely novel materials from the ground up theinterviewportal.commpie.deethz.chnih.govntop.com. In the context of this compound, this could involve designing new derivatives with specific electronic or steric properties for use as ligands in coordination chemistry, building blocks in complex organic synthesis, or as components in advanced materials. For example, studies have explored the computational design of potential anticancer agents and other bioactive molecules that incorporate fluorobenzoate moieties, using techniques like molecular docking to predict binding affinities to biological targets ontosight.ai.
In catalysis, computational methods, including DFT, are crucial for understanding reaction mechanisms at the atomic level and for designing more efficient and selective catalysts uni-goettingen.debnl.govrsc.org. For this compound derivatives, computational design could focus on creating novel organocatalysts or metal-organic frameworks where the fluorobenzoate unit plays a role in substrate binding, electron transfer, or structural integrity. The ability to predict the performance of a catalyst before synthesis significantly accelerates the discovery process and allows for the optimization of catalytic systems for specific chemical transformations.
List of Compounds Mentioned:
this compound
2-Fluorobenzoic acid
Methyl 4-chloro-2-fluorobenzoate (B8447827)
Methyl 4-bromo-2-fluorobenzoate
Ethyl 4-chloro-2-fluorobenzoate
t-Butyl 4-chloro-2-fluorobenzoate
4-Chloro-2-fluorobenzoic acid
4-Fluorobenzoic acid
2-Fluoro-5-(trifluoromethyl)benzoic Acid
2-Fluoro-5-formylbenzoic Acid
2-Bromo-5-fluorobenzoic acid
Methyl 4-(1-(2-(1H-indol-3-yl)ethyl)-3-acetyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)-2-fluorobenzoate
(5-Chloroquinolin-8-yl)-2-fluorobenzoate
2-Fluorophenylboronic acid
3-Bromo-4-chloro-2-fluorobenzoic acid
Methyl 3-cyano-5-fluorobenzoate
Arylbenziodoxolones
Diaryliodonium salts
Aryliodonium ylides
N-heterocyclic olefin (NHO) carboxylates
6:2 Fluorotelomer sulfonate (6:2 FTSA)
Perfluoroalkyl carboxylates (PFCAs)
Benzaldehydes
Arylalkylketenes
Tetrazines
Trans-cyclooctene (TCO)
Lanthanide complexes with 2-fluorobenzoic acid
Ni(II) and Cu(II) complexes of octafluoro-dibenzotetraaza nih.govannulene
Perfluorinated complexes (F16CuPc)
Thauera aromatica
Rhodococcus sp. NJF-7
Iridium oxide (IrOx)
Titanium nitride (TiN)
Interactions of 2 Fluorobenzoate with Biological Systems Non Clinical/non Human Focus
Phytoremediation Potential Involving 2-Fluorobenzoate Uptake and Transformation in Plants
Phytoremediation leverages the natural capabilities of plants to absorb, accumulate, or degrade environmental contaminants. For organic compounds like this compound, plants can employ sophisticated metabolic pathways to process these xenobiotics. The interaction of plants with xenobiotics, including this compound, involves a series of processes broadly categorized as plant pharmacokinetics: absorption, distribution, metabolism, and accumulation (ADMA) tandfonline.com.
Plant Uptake Mechanisms
Plants absorb compounds from their environment primarily through their root systems, drawing them from soil or water into the plant's vascular system for translocation to various tissues frontiersin.orgresearchgate.netmdpi.com. This uptake is influenced by the physicochemical properties of the xenobiotic, such as its solubility and partitioning coefficients, as well as the plant species' physiological characteristics researchgate.netnmt.edu. While direct quantitative data on the uptake of this compound by specific plant species is limited, studies on related fluorinated benzoic acids, such as 2,6-Difluorobenzoic acid (2,6-DFBA) and Pentafluorobenzoic acid (PFBA), have demonstrated varying degrees of uptake in plants like alfalfa, barley, and canola nmt.edu. These studies suggest that plants can indeed absorb these compounds, with uptake percentages ranging from less than 1% to nearly 50% depending on the specific compound and plant species nmt.edu.
Transformation and Degradation Pathways
Once absorbed, xenobiotics are subject to metabolic transformation within plant tissues. This process typically occurs in three phases, aiming to detoxify and facilitate the removal or sequestration of the compound mdpi.comunl.edunih.gov.
Phase I Metabolism: Involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, often mediated by enzymes like cytochrome P450 monooxygenases mdpi.com. For this compound, research indicates its involvement in the formation of 2-fluorocatechol via a cyclic peroxide intermediate fluorideresearch.org. This suggests an initial step in its biological transformation.
Phase II Metabolism: The products from Phase I are conjugated with endogenous molecules such as glutathione, sugars, or amino acids by various transferase enzymes. This conjugation increases the compound's water solubility, aiding in detoxification and subsequent transport mdpi.comnih.gov.
Phase III Metabolism: Involves the transport of conjugated xenobiotics into cellular compartments like vacuoles or cell walls, often mediated by ATP-binding cassette (ABC) transporters, thereby isolating them from sensitive cellular components mdpi.comunl.edu.
Furthermore, plant enzymes, such as peroxidases found in horseradish root (HRP) and Cucurbita species, have demonstrated the capacity to degrade fluorinated phenolic compounds researchgate.netnih.gov. While the specific activity of these enzymes towards this compound is not fully elucidated, their general ability to process fluorinated aromatics suggests a potential enzymatic route for its degradation within plant systems researchgate.netnih.gov. Studies on related fluorobenzoates have also indicated that metabolism within plant tissues is suspected to account for observed mass balance discrepancies, implying that plants actively transform these compounds nmt.edu. General mechanisms for the phytotransformation of halogenated organic compounds (HOCs) in plants include sequestration, phytoreduction, phytooxidation, and assimilation into plant tissues, often involving multiple enzymatic pathways researchgate.net.
Research Findings on Plant Interactions with Fluorobenzoates
Studies investigating the fate of fluorinated benzoic acids in plants highlight their potential for uptake and transformation. While direct studies on this compound are limited, research on related compounds provides valuable insights.
Table 1: Uptake and Suspected Metabolism of Fluorobenzoates in Plants
| Plant Species | Contaminant Studied | Approximate % Uptake (of applied) | Identified Transformation Product(s) | Notes on Metabolism |
| Alfalfa | 2,6-Difluorobenzoic acid (2,6-DFBA) | 9% | Not specified | Suspected nmt.edu |
| Barley | 2,6-Difluorobenzoic acid (2,6-DFBA) | 22% | Not specified | Suspected nmt.edu |
| Canola | 2,6-Difluorobenzoic acid (2,6-DFBA) | 49% | Not specified | Suspected nmt.edu |
| Alfalfa | Pentafluorobenzoic acid (PFBA) | 0.1% | Not specified | Suspected nmt.edu |
| Barley | Pentafluorobenzoic acid (PFBA) | 2% | Not specified | Suspected nmt.edu |
| Canola | Pentafluorobenzoic acid (PFBA) | 19% | Not specified | Suspected nmt.edu |
| General | This compound | N/A | 2-Fluorocatechol | Formation via cyclic peroxide intermediate fluorideresearch.org |
| General | Fluorinated Phenols | N/A | Various | Degradation by plant peroxidases researchgate.netnih.gov |
The ability of plants to absorb and metabolize fluorinated aromatic compounds like this compound suggests their potential role in phytoremediation strategies, by reducing environmental concentrations through uptake and subsequent transformation into less harmful substances.
Compound List:
this compound
2-Fluorocatechol
2,6-Difluorobenzoic acid (2,6-DFBA)
3,4-Difluorobenzoic acid (3,4-DFBA)
Pentafluorobenzoic acid (PFBA)
Horseradish root peroxidase (HRP)
Peroxidases (from Cucurbita genus)
Halogenated Organic Compounds (HOCs)
Glutathione
Sugars
Amino acids
Catechol
Fluoride (B91410) (F-)
Halogenated aromatic compounds
Fluorinated phenolic compounds
Emerging Research Directions and Future Prospects for 2 Fluorobenzoate
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine separation methods with spectroscopic detection, are crucial for analyzing complex mixtures that may contain 2-Fluorobenzoate or its derivatives. These advanced analytical strategies are vital for identifying and quantifying the compound in intricate matrices, such as environmental samples or biological fluids. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational for separating and identifying components within complex mixtures asiapharmaceutics.infoijprajournal.comnih.govchemijournal.com. More advanced hyphenated methods, such as two-dimensional Liquid Chromatography-Mass Spectrometry (2D-LC-MS) and Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS), offer enhanced separation power for highly complex samples asiapharmaceutics.info. The integration of high-resolution mass spectrometry (LC-HRMS) further improves the detection of low-abundance compounds asiapharmaceutics.info. These techniques are essential for tracking this compound in environmental monitoring and for understanding its metabolic pathways in biological systems.
Isotopic Tracing for Mechanistic Elucidation
Isotopic tracing, utilizing stable isotopes such as ¹³C, ¹⁸O, and ¹⁸F, is a powerful approach to elucidate reaction mechanisms and metabolic pathways involving this compound wikipedia.org. By substituting specific atoms in the this compound molecule with their isotopic counterparts, researchers can track the fate of these atoms through chemical transformations or biological processes using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) wikipedia.org. For instance, studies investigating the biodegradation of fluoroaromatics, including this compound, employ isotopic labeling to map the precise steps of enzymatic defluorination and ring cleavage nih.govfrontiersin.orgnih.gov. The use of ¹⁸O₂ has been noted in studies related to the metabolism of 2-fluorobenzoic acid, indicating its application in understanding oxygen incorporation during metabolic pathways nih.gov. Similarly, ¹³C labeling can reveal carbon flow through metabolic routes wikipedia.org. The ¹⁸F isotope, a positron emitter, is crucial in Positron Emission Tomography (PET) for molecular imaging and drug development, suggesting potential future applications in tracking fluorinated compounds in vivo researchgate.net.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research, offering predictive capabilities and accelerating discovery processes. These technologies are increasingly applied to analyze vast datasets, model complex chemical systems, and identify novel compounds and reactions marketresearchintellect.comnih.govxiahepublishing.comnih.govmdpi.com.
Predictive Modeling for Synthesis and Reactivity
AI and ML models are being developed to predict chemical synthesis pathways and reaction outcomes with greater accuracy. These data-driven approaches can analyze existing reaction data to forecast efficient synthesis routes for compounds like this compound or predict its reactivity under various conditions nih.gov. By learning patterns from large chemical databases, AI can suggest novel synthetic strategies, optimize reaction parameters, and identify potential side reactions, thereby streamlining the process of chemical development.
Computational Screening for Novel this compound Derivatives
Unexplored Reactivity and Mechanistic Pathways of this compound
Despite extensive research, certain reactivity and mechanistic pathways of this compound may remain unexplored. Current research continues to delve into understanding the precise mechanisms of C-F bond cleavage, particularly in anaerobic degradation pathways, where enoyl-CoA hydratases have been identified as key enzymes nih.govfrontiersin.org. Further investigation into the influence of substituents on the reactivity of fluorobenzoates, especially in diverse solvent environments, is crucial for predicting their behavior in complex systems nih.govchemrxiv.org. Understanding these pathways is vital for fields ranging from environmental remediation to synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
